molecular formula C16H16N2OS B2917474 Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- CAS No. 334501-92-7

Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)-

Cat. No.: B2917474
CAS No.: 334501-92-7
M. Wt: 284.38
InChI Key: CLHVMZFRAYVPED-UHFFFAOYSA-N
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Description

Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- is an organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Methyl Group: The methyl group can be introduced at the 6-position through selective alkylation using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Attachment of Phenoxyethylthio Group: The phenoxyethylthio group can be attached via a nucleophilic substitution reaction. This involves reacting the 2-position of the benzimidazole core with 2-phenoxyethylthiol in the presence of a suitable base like sodium hydride.

Industrial Production Methods: Industrial production methods for benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the benzimidazole core and the phenoxyethylthio group.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.

    Substitution: Bases like sodium hydride or potassium carbonate for nucleophilic substitutions; acids or Lewis acids for electrophilic substitutions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Comparison with Similar Compounds

Benzimidazole, 6-methyl-2-(2-phenoxyethylthio)- can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Benzimidazole, 2-phenoxyethylthio-; Benzimidazole, 6-methyl-; Benzimidazole, 2-methyl-.

Properties

IUPAC Name

6-methyl-2-(2-phenoxyethylsulfanyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-12-7-8-14-15(11-12)18-16(17-14)20-10-9-19-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHVMZFRAYVPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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